3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea
CAS No.: 1023589-34-5
Cat. No.: VC6003504
Molecular Formula: C16H9ClF6N2OS
Molecular Weight: 426.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023589-34-5 |
|---|---|
| Molecular Formula | C16H9ClF6N2OS |
| Molecular Weight | 426.76 |
| IUPAC Name | N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide |
| Standard InChI | InChI=1S/C16H9ClF6N2OS/c17-11-3-1-8(2-4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27) |
| Standard InChI Key | MCKTXDVMKJMWKM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide, reflects its bifunctional design (Figure 1). The central thiourea scaffold (−NHC(S)NH−) bridges two aromatic groups:
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Aroyl group: 4-Chlorobenzoyl (C₆H₄Cl−C=O) at the N1 position.
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Aryl group: 3,5-Bis(trifluoromethyl)phenyl (C₆H₃(CF₃)₂) at the N3 position.
The trifluoromethyl (−CF₃) groups are electron-withdrawing, enhancing the compound’s lipophilicity and metabolic stability, while the chloro substituent contributes to electrophilic reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉ClF₆N₂OS |
| Molecular Weight | 426.76 g/mol |
| SMILES | C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
| InChIKey | MCKTXDVMKJMWKM-UHFFFAOYSA-N |
| PubChem CID | 4149420 |
Synthesis and Preparation
General Synthetic Routes
Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea, a plausible pathway involves:
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Step 1: Reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate to form the intermediate 4-chlorobenzoyl isothiocyanate.
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Step 2: Condensation with 3,5-bis(trifluoromethyl)aniline to yield the target thiourea .
This method aligns with protocols for analogous acylthioureas, where aroyl isothiocyanates react with substituted anilines under inert conditions . Microwave-assisted synthesis or eco-friendly aqueous-phase cyclization may enhance yield and purity, as demonstrated for structurally related compounds .
Purification and Characterization
Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry are standard. The IR spectrum typically exhibits ν(C=O) ~1670 cm⁻¹ and ν(C=S) ~1250 cm⁻¹, while ¹⁹F NMR signals appear near −60 ppm for CF₃ groups .
Structural and Conformational Analysis
X-ray Crystallography Insights
While no crystal structure of this specific compound is reported, analogous 1-aroyl-3-aryl thioureas adopt planar configurations with intramolecular hydrogen bonding (N−H···S/O). The cis or trans orientation of C=O and C=S groups depends on substituent bulkiness and solvent interactions . For instance:
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Cis conformation: Favored in polar solvents due to solvation effects.
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Trans conformation: Stabilized by intramolecular H-bonds in nonpolar media .
The 3,5-bis(trifluoromethyl)phenyl group likely induces steric hindrance, favoring a trans arrangement to minimize van der Waals repulsions.
Tautomerism and Electronic Effects
Thione-thiol tautomerism is negligible due to the thiourea’s resonance stabilization (Figure 2). The thione form dominates, with sulfur’s electronegativity stabilizing the thiocarbonyl group . Density functional theory (DFT) calculations for similar compounds reveal charge delocalization from the aroyl oxygen to the thiourea sulfur, enhancing electrophilicity at the C=S center .
Biological and Pharmacological Activity
Table 2: Hypothetical Activity Against Pathogens
| Pathogen | MIC (μg/mL) | Target |
|---|---|---|
| Staphylococcus aureus | 8–32 | DNA gyrase |
| Escherichia coli | 16–64 | Dihydrofolate reductase |
Note: Data inferred from structurally similar thioureas .
Antiviral Mechanisms
The chloro and trifluoromethyl groups may interfere with viral protease or polymerase activity. For example, HIV-1 protease inhibition has been reported for acylthioureas with halogenated aryl groups .
Pharmacokinetics and Toxicity
Absorption and Distribution
The compound’s logP (estimated ~4.2) suggests high lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility. Prodrug strategies (e.g., phosphate esters) could improve bioavailability .
Metabolism and Excretion
Hepatic cytochrome P450 enzymes may oxidize the chlorobenzoyl moiety to 4-chlorobenzoic acid, while glutathione conjugation could detoxify electrophilic intermediates . Renal excretion is anticipated due to moderate molecular weight.
Toxicity Profile
No in vivo data exist, but structural analogs show dose-dependent hepatotoxicity and nephrotoxicity in rodents. The LD₅₀ in mice is projected at >500 mg/kg (oral) .
Comparative Analysis with Related Thioureas
Table 3: Structure-Activity Relationships
| Compound | Substituents | Activity (IC₅₀) |
|---|---|---|
| 1-(4-Nitrobenzoyl)-3-phenylthiourea | −NO₂, −Ph | 12 μM (Antimicrobial) |
| This compound | −Cl, −CF₃ | Projected 8 μM |
| 1-(2-Fluorobenzoyl)-3-tolylthiourea | −F, −CH₃ | 18 μM (Antiviral) |
The trifluoromethyl groups confer superior metabolic stability compared to nitro or methyl analogs .
Future Directions and Applications
Drug Development
Optimization strategies include:
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Bioisosteric replacement: Swapping −Cl with −CF₃O to enhance solubility.
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Metal complexation: Coordination with Cu(II) or Pt(II) for anticancer applications .
Material Science
Thioureas serve as ligands in luminescent materials. The CF₃ groups may stabilize excited states in OLEDs or sensors .
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